molecular formula C24H23N3O4S2 B2747589 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 896676-27-0

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2747589
CAS No.: 896676-27-0
M. Wt: 481.59
InChI Key: ALBFMLIWTPHNIV-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

A notable application of benzamide derivatives, including structures similar to the compound , is in the inhibition of carbonic anhydrase (CA) isoforms, which are relevant to cancer research. The study by Abdoli et al. (2018) emphasizes the effectiveness of benzamide-4-sulfonamides as inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX, showing potential in targeting tumor-associated enzymes (Abdoli et al., 2018). Additionally, Yılmaz et al. (2015) explored the synthesis of pro-apoptotic indapamide derivatives as anticancer agents, indicating the utility of similar compounds in inducing apoptosis in cancer cell lines (Yılmaz et al., 2015).

Antimicrobial and Antibacterial Applications

Compounds related to "4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide" have shown promise in antimicrobial and antibacterial applications. The research by Sahoo et al. (2020) on sulfamethoxazole derivatives reveals significant analgesic, antioxidant, and antimicrobial activities, underscoring the potential for similar benzamide derivatives in combating bacterial and fungal infections (Sahoo et al., 2020).

Antidiabetic Potential

Another area of interest is the antidiabetic potential of benzothiazole and benzamide derivatives. Nomura et al. (1999) identified benzamide derivatives as part of a search for antidiabetic agents, pointing to the relevance of such compounds in the treatment of diabetes mellitus (Nomura et al., 1999).

Antifungal and Antimicrobial Activities

The synthesis and antimicrobial activity of new 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives, as studied by Bhusari et al. (2008), highlight the antimicrobial, antifungal, and antimycobacterial potential of such compounds against various microbial strains (Bhusari et al., 2008).

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-16-9-14-20(31-3)21-22(16)32-24(25-21)26-23(28)18-10-12-19(13-11-18)33(29,30)27(2)15-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBFMLIWTPHNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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